XL888 is a potent, selective, and orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). [] HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous proteins involved in cell signaling and proliferation, many of which are implicated in cancer development and progression. [, , , , , , , , , , , , , , , ] XL888 exhibits a distinct binding mode to HSP90 compared to other HSP90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (17-AAG). [, ] This selectivity makes XL888 a valuable tool in scientific research for studying the biological functions of HSP90 and its client proteins, as well as exploring its therapeutic potential in various diseases, particularly cancer.
XL888 is a small molecule compound identified as a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. This compound has garnered attention in the field of oncology due to its investigational use in treating various cancers, including melanoma and hepatocellular carcinoma. XL888 is characterized by its oral bioavailability and selective inhibition of HSP90 isoforms, exhibiting promising anti-proliferative effects against a range of cancer cell lines.
XL888 was developed as part of research efforts aimed at targeting HSP90, which plays a critical role in the stability and function of numerous oncogenic proteins. Its chemical structure and properties have been detailed in various studies, including those cataloged in DrugBank and other scientific literature .
The synthesis of XL888 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The specific synthetic route may vary depending on the laboratory protocols but generally includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
XL888's molecular structure is characterized by its complex bicyclic framework and multiple functional groups that facilitate its interaction with HSP90. The compound contains:
The molecular weight of XL888 is approximately 503.64 g/mol, with an average density that varies based on its physical state . The structural formula can be represented as follows:
XL888 primarily acts through competitive inhibition of HSP90, disrupting its chaperone function. This leads to the destabilization and degradation of client proteins involved in tumor growth and survival pathways.
The binding interactions include hydrogen bonding between the N-(R)-sec-butylanthranilamide moiety of XL888 and specific residues within the HSP90 protein, particularly ASP93 . This interaction is critical for the inhibition mechanism, allowing for effective competition against ATP binding.
XL888 exerts its effects by binding to the N-terminal domain of HSP90, inhibiting its ATPase activity. This results in:
XL888 has shown significant promise in scientific research as an investigational drug targeting cancer therapies. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: